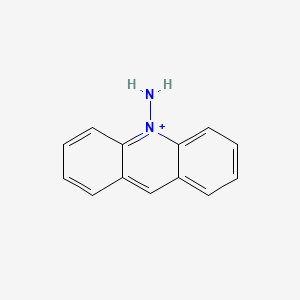
Acridinium, 10-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinium, 10-amino- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their photophysical properties and are widely used in various fields, including chemistry, biology, and medicine. The 10-amino group in acridinium enhances its reactivity and makes it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-amino- typically involves the reaction of acridine with an amine source. One common method is the Friedel-Crafts reaction, where a triarylamine precursor reacts with a benzoyl chloride derivative to form the desired acridinium salt . This reaction is usually carried out under acidic conditions with a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of acridinium, 10-amino- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally benign protocols, such as photoredox catalysis with blue LED light, is also gaining popularity .
化学反应分析
Types of Reactions
Acridinium, 10-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridines.
Substitution: N-alkylation reactions with alkyl iodides form alkyl acridinium iodides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Alkyl iodides are used for N-alkylation reactions.
Major Products
Oxidation: Acridinone derivatives.
Reduction: Dihydroacridines.
Substitution: Alkyl acridinium iodides.
科学研究应用
Acridinium, 10-amino- has a wide range of applications in scientific research:
作用机制
The mechanism of action of acridinium, 10-amino- involves its ability to act as a photocatalyst. Upon exposure to visible light, it undergoes excitation to a higher energy state, which allows it to participate in redox reactions. This property is exploited in photoredox catalysis, where it facilitates the formation of reactive intermediates that drive various chemical transformations . In biological systems, its planar structure allows it to intercalate into DNA, disrupting the function of enzymes such as topoisomerase and telomerase .
相似化合物的比较
Acridinium, 10-amino- is unique due to its combination of photophysical properties and reactivity. Similar compounds include:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase.
These compounds share the acridine core structure but differ in their functional groups and specific applications.
属性
CAS 编号 |
46405-76-9 |
|---|---|
分子式 |
C13H11N2+ |
分子量 |
195.24 g/mol |
IUPAC 名称 |
acridin-10-ium-10-amine |
InChI |
InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |
InChI 键 |
LWNFDNCCDFHQDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



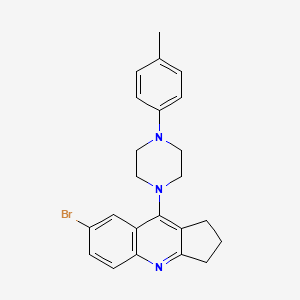

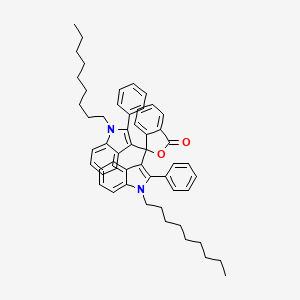
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
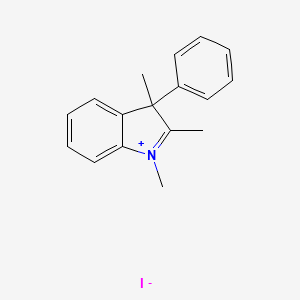
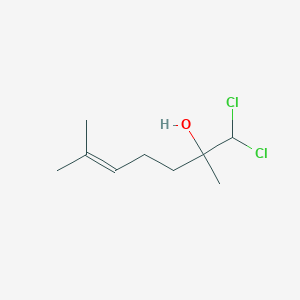
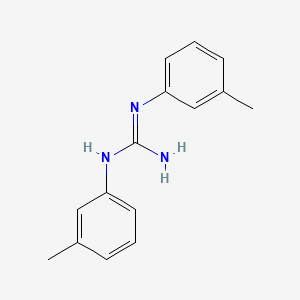
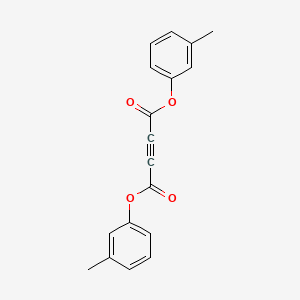
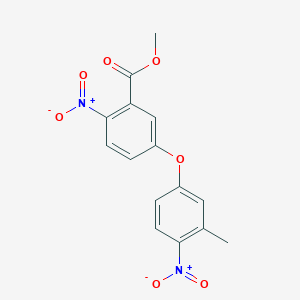
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
